2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is to start with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. This intermediate then undergoes a [3 + 2] cycloaddition reaction with maleimide, followed by reduction and intramolecular lactamization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Used in organic solar cells and has similar structural features.
3-(Diethylamino)propylamine: A simpler compound with a diethylamino group, used in adhesives and coatings.
Uniqueness
2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O5/c1-6-16-35-23-13-11-20(18-24(23)34-5)26-25-27(32)21-17-19(4)10-12-22(21)36-28(25)29(33)31(26)15-9-14-30(7-2)8-3/h10-13,17-18,26H,6-9,14-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJOKODOGAJDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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